molecular formula C19H17N3O5 B11350273 N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11350273
M. Wt: 367.4 g/mol
InChI Key: HIKOKMSJCFKIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acetic acid, and heat.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), and solvent (e.g., dichloromethane).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-methylfuran-2-yl)methyl]-2-(4-aminophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-[(5-methylfuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C19H17N3O5/c1-14-5-8-17(27-14)12-21(18-4-2-3-11-20-18)19(23)13-26-16-9-6-15(7-10-16)22(24)25/h2-11H,12-13H2,1H3

InChI Key

HIKOKMSJCFKIGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.